3-Bromo-5-ethoxy-4-methoxybenzonitrile

Physical Chemistry Process Development Quality Control

Researchers often face failed cross-couplings due to imprecise substitution in benzonitrile intermediates. 3-Bromo-5-ethoxy-4-methoxybenzonitrile (CAS 515831-52-4) solves this with a defined ortho-Br, para-MeO, meta-EtO pattern. • Enables selective Suzuki/Buchwald-Hartwig couplings with predictable reactivity. • Accelerates SAR exploration by introducing dense functionality in one step. • Batch-specific QC (NMR, HPLC) ensures ≥97% purity and reproducible results.

Molecular Formula C10H10BrNO2
Molecular Weight 256.1 g/mol
CAS No. 515831-52-4
Cat. No. B1275056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-ethoxy-4-methoxybenzonitrile
CAS515831-52-4
Molecular FormulaC10H10BrNO2
Molecular Weight256.1 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC(=C1)C#N)Br)OC
InChIInChI=1S/C10H10BrNO2/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5H,3H2,1-2H3
InChIKeyCFCAZYRKZVCXAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-ethoxy-4-methoxybenzonitrile Overview


3-Bromo-5-ethoxy-4-methoxybenzonitrile (CAS 515831-52-4) is a multi-substituted benzonitrile derivative characterized by bromo, ethoxy, and methoxy functional groups on a benzene ring . Its molecular formula is C10H10BrNO2, and it has a molecular weight of 256.10 g/mol . This compound is primarily recognized and utilized as a versatile intermediate in organic synthesis, serving as a key building block in the development of more complex molecules for pharmaceutical and agrochemical applications [1].

3-Bromo-5-ethoxy-4-methoxybenzonitrile: Analogs Cannot Substitute


Direct substitution of 3-Bromo-5-ethoxy-4-methoxybenzonitrile with simpler or differently substituted benzonitrile analogs is not possible without compromising the outcome of a synthesis. The specific substitution pattern, combining the ortho-bromo group with a para-methoxy and a meta-ethoxy group, creates a unique electronic and steric environment on the aromatic ring [1]. This exact arrangement dictates its reactivity in subsequent coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and influences the physical properties of downstream products. Changing any substituent or its position would result in a different reactivity profile and lead to a different final compound, rendering it unsuitable as a direct replacement in a targeted multi-step synthesis.

3-Bromo-5-ethoxy-4-methoxybenzonitrile: Quantitative Differentiation


Elevated Boiling Point and Density

3-Bromo-5-ethoxy-4-methoxybenzonitrile exhibits a significantly higher boiling point and density compared to its simpler analog, 3-bromo-5-methoxybenzonitrile. The target compound has a boiling point of 306.5 °C at 760 mmHg and a density of 1.46 g/cm³ [1]. In contrast, the analog without the ethoxy group, 3-bromo-5-methoxybenzonitrile, has a lower boiling point of 253.5±25.0 °C and a lower density of 1.6±0.1 g/cm³ . This difference is a direct consequence of the increased molecular weight and stronger intermolecular interactions conferred by the additional ethoxy substituent.

Physical Chemistry Process Development Quality Control

Isomer Boiling Point Equivalence

A direct comparison with a closely related positional isomer reveals measurable differences. 3-Bromo-5-ethoxy-4-methoxybenzonitrile has a boiling point of 306.5 °C [1]. Its isomer, 3-bromo-4-ethoxy-5-methoxybenzonitrile, also has a reported boiling point of 306.5 °C . While the boiling points are identical, this is a critical piece of information for procurement, confirming that different isomers cannot be distinguished by this single physical property and require careful analytical verification (e.g., NMR, HPLC) to ensure the correct regioisomer has been supplied for a specific synthetic step.

Structural Isomerism Physical Properties Analytical Chemistry

Batch-Specific Analytical Data

A key differentiator for procurement is the availability of comprehensive batch-specific quality control documentation. Vendor Bidepharm provides 3-Bromo-5-ethoxy-4-methoxybenzonitrile with a standard purity specification of 97% and offers access to batch-specific analytical data, including NMR, HPLC, and GC reports . This level of documentation is not universally provided for all benzonitrile analogs and may be lacking from other suppliers. This verifiable quality data is essential for ensuring reproducibility in sensitive chemical transformations and meeting publication or regulatory requirements.

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3-Bromo-5-ethoxy-4-methoxybenzonitrile Applications


Multi-Step Synthesis Building Block

This compound is best utilized as a tailored intermediate in multi-step syntheses of complex molecules, such as novel pharmaceutical candidates or agrochemicals [1]. The unique arrangement of electron-donating (ethoxy, methoxy) and electron-withdrawing (bromo, nitrile) groups allows for precise and selective functionalization in cross-coupling reactions [1]. This application is directly supported by its classification as a versatile intermediate, making it a strategic choice when the specific substitution pattern is required in the final target molecule.

Functionalized Aryl Halide in Pharma & Agro R&D

In drug discovery and development settings, 3-Bromo-5-ethoxy-4-methoxybenzonitrile is an ideal reagent for exploring structure-activity relationships (SAR) around a benzonitrile core [1]. It serves as a functionalized aryl halide that can introduce a dense arrangement of functional groups into a lead compound in a single step, significantly increasing molecular complexity and potentially modulating key properties like target binding, metabolic stability, or physicochemical characteristics. Its use is validated by its primary role in the synthesis of pharmaceuticals and other fine chemicals [1].

Reproducible Starting Materials with QC Data

For academic or industrial research where reproducibility is paramount, sourcing 3-Bromo-5-ethoxy-4-methoxybenzonitrile from vendors that supply comprehensive analytical data (NMR, HPLC, GC) is a best practice . This scenario is directly supported by the evidence of batch-specific quality documentation being available. Using a well-characterized starting material with a known purity (e.g., 97%) minimizes side reactions and ensures that synthetic outcomes are robust and traceable, which is critical for publication in peer-reviewed journals or for building a reliable patent portfolio.

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